![molecular formula C9H6Cl2N2 B580366 1-(2,6-Dichlorophenyl)-1h-pyrazole CAS No. 1242336-72-6](/img/structure/B580366.png)
1-(2,6-Dichlorophenyl)-1h-pyrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2,6-Dichlorophenyl)-1H-pyrazole consists of a pyrazole ring fused to a 2,6-dichlorophenyl group. The chlorine atoms contribute to its overall stability and reactivity. Crystallographic studies reveal the precise bond angles and distances within the molecule .
Scientific Research Applications
Medicinal Potential : Research on 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives as novel 1, 3, 4-oxadiazoles highlighted their potential as antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).
Structural Analysis : Studies involving compounds like 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one revealed insights into molecular structures and intermolecular interactions, contributing to the understanding of pyrazole derivatives (Shahani et al., 2010).
Antimicrobial and Anti-Inflammatory Properties : The synthesis of novel 2-pyrazoline analogues demonstrated potent anti-inflammatory effects mediated by inhibition of phospholipase A2, along with antimicrobial activities (Lokeshwari et al., 2017).
Antimicrobial Activity : A study on 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones found significant antibacterial and antifungal activities, highlighting the potential of such compounds in antimicrobial applications (Patel, Patel, & Barat, 2010).
Cancer Research : The synthesis and evaluation of polysubstituted pyrazoles, such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems, demonstrated potential as antitumor agents (Rostom, 2010).
Mechanism of Action
Target of Action
The primary target of 1-(2,6-Dichlorophenyl)-1h-pyrazole is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a significant role in various cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is known to interact with its target, mapk14 . This interaction may lead to changes in the activity of MAPK14, thereby affecting the cellular processes it regulates.
Biochemical Pathways
These could include pathways related to cell growth, inflammation, and stress response .
Result of Action
Given its target, it may influence cellular processes regulated by mapk14, potentially leading to changes in cell growth, inflammation, and stress response .
properties
IUPAC Name |
1-(2,6-dichlorophenyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWDZQBZQFCRIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290850 |
Source
|
Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-1h-pyrazole | |
CAS RN |
1242336-72-6 |
Source
|
Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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